2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of methoxy groups and a methyl group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-1,2,3-Triazoles: Compounds with a similar nitrogen-containing heterocyclic structure.
Thiazolo[3,2-b][1,2,4]triazoles: Heterocyclic compounds with comparable chemical properties.
Uniqueness
2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is unique due to the presence of methoxy and methyl groups, which enhance its reactivity and potential biological activity. Its specific substitution pattern distinguishes it from other indazole derivatives and contributes to its unique properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-1-oxidoindazol-1-ium |
InChI |
InChI=1S/C10H12N2O3/c1-11-6-7-4-9(14-2)10(15-3)5-8(7)12(11)13/h4-6H,1-3H3 |
InChI Key |
TWQJVYRTLLKREZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=[N+]1[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.